REACTION_CXSMILES
|
[CH2:1](OCC)C.[CH2:6]([Mg]Cl)[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.[C:15](=[S:17])=[S:16]>O>[C:7]1([CH2:6][CH2:1][C:15]([SH:17])=[S:16])[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1
|
Name
|
|
Quantity
|
22 mL
|
Type
|
reactant
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)[Mg]Cl
|
Name
|
|
Quantity
|
1.32 mL
|
Type
|
reactant
|
Smiles
|
C(=S)=S
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
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Setpoint
|
0 °C
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Type
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CUSTOM
|
Details
|
the mixture was stirred at 0° C. for 4.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The inside of a 100 ml three-necked round-bottom flask, to which a dropping funnel is connected
|
Type
|
CUSTOM
|
Details
|
was returned to room temperature
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Type
|
WASH
|
Details
|
the mixture was then washed with diethyl ether (total 100 ml) 2 times
|
Type
|
ADDITION
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Details
|
Diethyl ether (50 ml) and 30% HCl (5 ml) were added
|
Type
|
EXTRACTION
|
Details
|
the product was extracted from the organic layer
|
Type
|
WASH
|
Details
|
Thereafter, the product was washed with water (total 150 ml) 3 times
|
Type
|
CONCENTRATION
|
Details
|
The diethyl ether layer was concentrated
|
Reaction Time |
4.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)CCC(=S)S
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.86 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |